molecular formula C10H20ClNO3 B13484270 Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride

Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride

Cat. No.: B13484270
M. Wt: 237.72 g/mol
InChI Key: DMXKPBRDGPWQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique structure, which includes an oxane ring, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride typically involves the reaction of ethyl acrylate with an appropriate amine under controlled conditions. The reaction is often carried out in an anhydrous solvent such as ethanol, with a catalyst like trifluoromethanesulfonic acid. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and other standard techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as different amine and oxide forms, which can be further utilized in research and development .

Scientific Research Applications

Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific oxane ring structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H20ClNO3

Molecular Weight

237.72 g/mol

IUPAC Name

ethyl 2-amino-3-(oxan-2-yl)propanoate;hydrochloride

InChI

InChI=1S/C10H19NO3.ClH/c1-2-13-10(12)9(11)7-8-5-3-4-6-14-8;/h8-9H,2-7,11H2,1H3;1H

InChI Key

DMXKPBRDGPWQBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CCCCO1)N.Cl

Origin of Product

United States

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